molecular formula C17H14N2O4S2 B280735 N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide

N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide

カタログ番号 B280735
分子量: 374.4 g/mol
InChIキー: SZAKCHJXHTZENT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

作用機序

N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide selectively binds to BTK and inhibits its activity, which leads to the inhibition of B-cell receptor signaling. BTK is a key mediator of B-cell receptor signaling, which plays a crucial role in the survival and proliferation of B-cells. Inhibition of BTK by N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide leads to the induction of apoptosis in B-cells. N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide also inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-kB, a key transcription factor involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has been shown to have potent anti-tumor activity in preclinical studies. In vitro studies have demonstrated that N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide induces apoptosis in B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases. Furthermore, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

実験室実験の利点と制限

One of the main advantages of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide is its selectivity for BTK, which reduces the risk of off-target effects. N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has some limitations for lab experiments. For example, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide is a relatively new compound, and its pharmacological properties are still being characterized. Furthermore, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide may have limited efficacy in patients with mutations in BTK or downstream signaling molecules.

将来の方向性

There are several potential future directions for the research and development of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide. One direction is to investigate the efficacy of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide in combination with other therapies, such as chemotherapy or immunotherapy. Another direction is to explore the potential use of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide in the treatment of other B-cell disorders, such as multiple myeloma or Waldenstrom's macroglobulinemia. Additionally, further studies are needed to fully understand the pharmacological properties of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide and to optimize its dosing and administration for clinical use.
Conclusion:
In summary, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide is a promising small molecule inhibitor with potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide selectively inhibits BTK and induces apoptosis in B-cells, while also having anti-inflammatory effects. Further research is needed to fully understand the pharmacological properties of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide and to optimize its use in clinical settings.

合成法

The synthesis of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with 2-thiophenesulfonyl chloride to form 4-methoxyphenyl-2-thienylsulfonyl chloride. This intermediate is then reacted with isonicotinamide in the presence of a base to afford the final product, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide. The synthesis of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has been optimized to produce high yields and purity.

科学的研究の応用

N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Preclinical studies have shown that N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide inhibits B-cell receptor signaling and induces apoptosis in B-cell malignancies. N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has been found to be effective in reducing disease activity in animal models of autoimmune diseases such as lupus and rheumatoid arthritis.

特性

分子式

C17H14N2O4S2

分子量

374.4 g/mol

IUPAC名

N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonylpyridine-4-carboxamide

InChI

InChI=1S/C17H14N2O4S2/c1-23-15-6-4-14(5-7-15)19(17(20)13-8-10-18-11-9-13)25(21,22)16-3-2-12-24-16/h2-12H,1H3

InChIキー

SZAKCHJXHTZENT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CS3

正規SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CS3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。